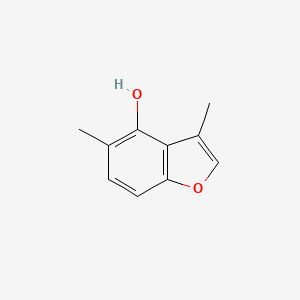

3,5-Dimethylbenzofuran-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,5-dimethyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3 |

InChI Key |

SGYUJWKSOFPMAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC=C2C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethylbenzofuran 4 Ol and Its Analogs

De Novo Synthesis Strategies for 3,5-Dimethylbenzofuran-4-ol

The de novo synthesis of 3,5-Dimethylbenzofuran-4-ol would likely commence from appropriately substituted phenolic precursors. The key challenge lies in the regioselective construction of the furan (B31954) ring and the introduction of the hydroxyl group at the 4-position.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

A cornerstone in benzofuran synthesis is the cyclization of ortho-substituted phenols. For 3,5-Dimethylbenzofuran-4-ol, a potential starting material would be a 2,4-dimethyl-3-functionalized phenol (B47542) derivative. The nature of the ortho-substituent is critical for the subsequent ring closure.

One classical and widely applicable method involves the intramolecular cyclization of o-alkynylphenols. This transformation can be catalyzed by various transition metals, leading to the formation of the C2-substituted benzofuran ring. nih.gov Another approach involves the oxidative cyclization of o-alkenylphenols. nih.gov

A variety of cyclization strategies have been developed, often categorized by the bond formation that completes the heterocyclic ring. These can include intramolecular Wittig reactions, condensations under Dieckmann conditions, and intramolecular Friedel-Crafts reactions. researchgate.net

A notable method for the synthesis of 4-hydroxybenzofuran derivatives involves the heating of 2-chloro-2-alkenyl-1,3-cyclohexanediones in a mixture of dimethylformamide and hydrogen chloride. researchgate.net This suggests a potential, albeit more complex, route starting from a highly functionalized cyclohexane (B81311) precursor.

Palladium-Catalyzed Approaches to Benzofuranol Scaffolds

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of benzofuran rings is no exception. Palladium-catalyzed reactions offer high efficiency and functional group tolerance.

A common strategy involves the intramolecular coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. This tandem Sonogashira coupling-cyclization is a powerful method for accessing 2,3-disubstituted benzofurans. nih.gov For the synthesis of 3,5-Dimethylbenzofuran-4-ol, a suitably substituted o-iodophenol could be coupled with a propyne (B1212725) derivative.

Another palladium-catalyzed approach is the intramolecular C-H arylation of phenols. This method allows for the direct formation of a C-C bond between the phenolic ring and a tethered aryl or vinyl group, leading to the benzofuran core. semanticscholar.org Furthermore, palladium-catalyzed enolate arylation offers a one-pot synthesis of benzofurans from o-bromophenols.

The following table summarizes some palladium-catalyzed methods applicable to benzofuran synthesis:

| Catalyst/Reagents | Starting Materials | Product Type | Reference |

| Pd(OAc)2, PPh3, Cs2CO3 | o-Iodophenols, terminal alkynes | 2,3-Disubstituted benzofurans | nih.gov |

| Pd(OAc)2, CuCl2 | Benzofurans, Triarylantimony difluorides | 2-Arylbenzofurans | semanticscholar.org |

| Palladium catalyst | o-Bromophenols, ketones | Substituted benzofurans |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in various synthetic transformations leading to benzofurans. The use of organolithium or Grignard reagents can facilitate the introduction of key substituents onto the phenolic starting material, which can then undergo cyclization.

For instance, the reaction of dilithiobi(benzofuran) with dichlorosilanes or dichlorogermanes has been used to synthesize benzofuran-fused silole and germole derivatives. While not directly applicable to the target molecule, this demonstrates the utility of organolithium intermediates in constructing complex benzofuran systems.

Modified Phenol Derivative Cyclizations

The modification of phenol derivatives is a key strategy to facilitate the cyclization to form the benzofuran ring. This can involve the introduction of activating groups or functionalities that promote intramolecular reactions.

One such approach is the synthesis of 5-hydroxybenzofurans through a tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds, catalyzed by zinc iodide and using phenyliodine(III) diacetate (PIDA) as an oxidant. thieme-connect.com This method could potentially be adapted for the synthesis of 4-hydroxybenzofurans by selecting the appropriate starting phenol.

The table below outlines a reaction for synthesizing 5-hydroxybenzofuran derivatives:

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Phenol, Ethyl acetoacetate | ZnI2, PIDA | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 75% | thieme-connect.com |

| Phenol, Diethyl malonate | ZnI2, PIDA | Diethyl 5-hydroxybenzofuran-2,3-dicarboxylate | 68% | thieme-connect.com |

Microwave-Assisted Synthetic Routes for Benzofurans

Microwave-assisted organic synthesis has gained prominence due to its ability to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of benzofuran derivatives has also benefited from this technology.

Microwave irradiation can be effectively employed in various cyclization and coupling reactions to construct the benzofuran ring. For example, microwave-assisted intramolecular Sonogashira coupling-cyclization reactions of o-iodophenols with terminal alkynes have been reported to proceed rapidly and in high yields.

Free Radical Cyclization Cascades for Benzofuran Derivatives

Free radical cyclization reactions offer a powerful and alternative approach to the construction of heterocyclic rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

For the synthesis of benzofuran derivatives, a radical cyclization cascade can be initiated from a suitably functionalized precursor. While specific examples leading to 3,5-Dimethylbenzofuran-4-ol are scarce, the general principle involves the generation of a radical species that undergoes an intramolecular addition to a double or triple bond, followed by subsequent steps to form the final benzofuran product.

Functionalization and Derivatization of the 3,5-Dimethylbenzofuran-4-ol Core

The 3,5-dimethylbenzofuran-4-ol scaffold serves as a versatile platform for a variety of chemical transformations. Its unique structure, featuring a reactive phenolic hydroxyl group, two methyl substituents, and an electron-rich heterocyclic ring, allows for targeted modifications at multiple positions. These modifications are crucial for developing analogs with tailored electronic, steric, and physicochemical properties. This section explores the key synthetic methodologies for the functionalization and derivatization of this benzofuran core.

Electrophilic Aromatic Substitution Reactions on Benzofuran Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic systems, and the benzofuran ring is no exception. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic pi system on an electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of the parent benzofuran, electrophilic attack can occur on either the furan or the benzene (B151609) portion of the molecule. The electron-donating nature of the oxygen atom makes the heterocyclic furan ring particularly susceptible to electrophilic attack. Theoretical and experimental studies show that substitution generally occurs preferentially at the C2 position over the C3 position. stackexchange.com This preference is attributed to the greater stabilization of the positive charge in the sigma complex intermediate when the attack is at C2, where the charge can be delocalized onto the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com

For 3,5-Dimethylbenzofuran-4-ol, the regiochemical outcome of EAS is more complex due to the influence of the existing substituents. The hydroxyl group at C4 and the methyl group at C5 are both activating, electron-donating groups that direct incoming electrophiles to their ortho and para positions. The hydroxyl group is a particularly strong activator. Simultaneously, the furan ring itself, activated by the oxygen atom and the C3-methyl group, directs substitution towards the C2 position. This creates a competitive environment where electrophilic attack can potentially occur at the C2, C6, or C7 positions. The precise outcome often depends on the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions applicable to the 3,5-dimethylbenzofuran-4-ol core are summarized below.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile (E+) | Potential Product |

|---|---|---|---|

| Halogenation | Cl₂, Br₂, I₂ with a Lewis acid (e.g., FeCl₃, AlBr₃) | Cl⁺, Br⁺, I⁺ | Halogenated 3,5-dimethylbenzofuran-4-ol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-3,5-dimethylbenzofuran-4-ol |

| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ | 3,5-dimethylbenzofuran-4-ol sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkyl-3,5-dimethylbenzofuran-4-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-3,5-dimethylbenzofuran-4-ol |

Regioselective Substitution Patterns and Substituent Migration

The regioselectivity of functionalization on the 3,5-dimethylbenzofuran-4-ol core is dictated by the combined electronic and steric effects of its substituents.

Hydroxyl Group (at C4): As a powerful activating group, the phenolic hydroxyl strongly directs electrophiles to its ortho (C3, C5) and para positions. Since C3 and C5 are already substituted, its influence extends to activating the entire ring system.

Methyl Groups (at C3 and C5): These are weakly activating groups that also exhibit ortho- and para-directing effects through hyperconjugation and induction. The C5-methyl group directs towards C6, while the C3-methyl group further activates the C2 position.

Furan Oxygen: The lone pairs on the oxygen atom strongly activate the C2 position for electrophilic attack. stackexchange.com

Substituent migration is not a commonly reported phenomenon in the functionalization of simple benzofuran systems under standard electrophilic conditions. Such rearrangements typically require harsh conditions or specific structural features that are not inherent to this core.

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a prime site for derivatization, allowing for significant modification of the molecule's properties, such as solubility, polarity, and biological activity. A wide range of reactions can be employed to transform this functional group. nih.gov These derivatizations are often used to introduce specific labels for analytical purposes or to act as a handle for further synthetic transformations. semanticscholar.orgresearchgate.net

Common derivatization strategies include:

Etherification: Formation of ethers via reactions like the Williamson ether synthesis (using an alkyl halide and a base) or Mitsunobu reaction. This masks the acidic proton and increases lipophilicity.

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents) to form esters. nih.gov This is a common method to create prodrugs or modify activity.

Sulfonate Ester Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to produce sulfonate esters. These derivatives are excellent leaving groups for subsequent nucleophilic substitution reactions.

Silylation: Protection of the hydroxyl group by converting it into a silyl (B83357) ether (e.g., using TMSCl, TBDMSCl). This is a common strategy in multi-step synthesis to temporarily block the reactivity of the hydroxyl group.

Table 2: Selected Derivatization Reactions of the C4-Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Etherification | R-X (alkyl halide), Base (e.g., NaH, K₂CO₃) | Alkoxy (-OR) |

| Esterification | RCOCl (acyl chloride) or (RCO)₂O (anhydride), Base (e.g., Pyridine) | Ester (-OCOR) |

| Carbonate Formation | ClCOOR (chloroformate), Base | Carbonate (-OCOOR) |

| Carbamate Formation | R-N=C=O (isocyanate) | Carbamate (-OCONHR) |

| Sulfonylation | RSO₂Cl (sulfonyl chloride), Base | Sulfonate Ester (-OSO₂R) |

| Silylation | R₃SiCl (silyl chloride), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) |

Modification of Methyl Groups on the Benzofuran Core

The methyl groups at the C3 and C5 positions offer additional sites for functionalization. These transformations typically involve reactions at the benzylic/allylic position, which is activated for radical or oxidative processes.

Radical Halogenation: The most common method for initiating functionalization is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This selectively introduces a bromine atom, converting the methyl group into a bromomethyl group (-CH₂Br). The resulting halide is a versatile intermediate that can be converted into a variety of other functional groups via nucleophilic substitution (e.g., alcohols, ethers, amines, nitriles, azides).

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functional groups. Depending on the strength of the oxidizing agent and reaction conditions, they can be converted to aldehydes (-CHO) or carboxylic acids (-COOH). Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically lead to the carboxylic acid.

Table 3: Synthetic Transformations of the C3 and C5-Methyl Groups

| Reaction Type | Reagent(s) | Intermediate/Product Functional Group |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl (-CH₂Br) |

| Nucleophilic Substitution (on -CH₂Br) | Nu⁻ (e.g., ⁻OH, ⁻OR, ⁻CN, ⁻N₃) | -CH₂Nu (e.g., -CH₂OH, -CH₂OR, -CH₂CN) |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |

Stereoselective Synthesis of Chiral 3,5-Dimethylbenzofuran-4-ol Analogs

While 3,5-dimethylbenzofuran-4-ol itself is an achiral molecule, the development of chiral analogs is of significant interest, particularly for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological activities or physical properties. The stereoselective synthesis of such analogs involves creating one or more stereocenters either on the benzofuran core itself (typically in a reduced, dihydrobenzofuran form) or on a substituent attached to the ring.

One prominent strategy involves the asymmetric functionalization of a prochiral precursor derived from the 3,5-dimethylbenzofuran core. For instance, an acetyl group can be introduced at the C2 position to give 1-(3,5-dimethylbenzofuran-2-yl)ethanone. This ketone is prochiral and can be reduced to a chiral alcohol using stereoselective methods. Asymmetric transfer hydrogenation (ATH) is a powerful technique for this transformation, often employing chiral ruthenium or rhodium catalysts with chiral ligands to deliver hydrogen selectively to one face of the carbonyl group, resulting in a high enantiomeric excess of one alcohol enantiomer. nih.gov These chiral β-amino alcohols can be synthesized from the corresponding α-azole ketones with excellent enantioselectivity (96–99%). nih.gov

Another approach involves the construction of the benzofuran ring itself through a chiral pathway. This can be achieved using chiral catalysts or auxiliaries in cyclization reactions to produce enantiomerically enriched dihydrobenzofuran analogs. For example, asymmetric cyclization of a suitably substituted phenol precursor could generate a chiral center at the C2 or C3 position of a resulting dihydrobenzofuran ring.

Table 4: Approaches to Chiral Analogs of 3,5-Dimethylbenzofuran-4-ol

| Synthetic Strategy | Key Reaction | Nature of Chirality | Example Analog |

|---|---|---|---|

| Asymmetric reduction of a side-chain ketone | Asymmetric Transfer Hydrogenation (ATH) | Stereocenter on a side chain | (R)- or (S)-1-(3,5-Dimethylbenzofuran-2-yl)ethan-1-ol |

| Asymmetric addition to a side-chain ketone | Chiral organometallic addition | Stereocenter on a side chain | Chiral tertiary alcohols |

| Asymmetric cyclization | Catalytic enantioselective cyclization | Stereocenter on the heterocyclic ring | Chiral 2,3-dihydro-3,5-dimethylbenzofuran-4-ol |

| Enzymatic resolution | Kinetic resolution of a racemic mixture | Separation of enantiomers | Racemic mixture of a chiral analog resolved into pure enantiomers |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethylbenzofuran 4 Ol

General Chemical Reactions of Benzofuran (B130515) Derivatives

The benzofuran ring system, while aromatic, exhibits distinct reactivity patterns influenced by the fusion of the benzene (B151609) and furan (B31954) rings. It is generally more stable than furan but susceptible to a range of chemical transformations, particularly electrophilic substitution. chemicalbook.comslideshare.net

Electrophilic Aromatic Substitution

Electrophilic substitution is a characteristic reaction of the benzofuran nucleus. The position of attack is dictated by the relative stability of the intermediate carbocations (sigma complexes). stackexchange.comechemi.com Attack at the C2 position results in a more stable intermediate where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzylic carbocation. stackexchange.comechemi.com Consequently, electrophilic substitution preferentially occurs at the C2 position. If the C2 position is already substituted, the reaction typically proceeds at the C3 position. chemicalbook.com

Key electrophilic substitution reactions include:

Nitration: Benzofuran can be nitrated using agents like nitric acid in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate, which typically yields 2-nitrobenzo[b]furan. chemicalbook.com Using nitrogen dioxide may produce a mixture of 2-nitro and 3-nitro isomers. chemicalbook.com

Acylation: Friedel-Crafts acylation of benzofurans with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces an acyl group, usually at the C2 position. arkat-usa.org Trifluoroacetic anhydride (TFAA) can also mediate the acylation using carboxylic acids as the acylating agents. arkat-usa.org However, regioselectivity can sometimes be poor, leading to mixtures of C2 and C3 products. nih.gov

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the benzofuran ring, typically at the C2 position.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzofuran ring. For example, phenols can be alkylated with cinnamyl alcohols in the presence of a Re2O7 catalyst. nih.gov A well-defined Ru-H complex can also catalyze the dehydrative C-H alkylation of phenols with alcohols to form ortho-substituted products, which can then cyclize to form benzofuran derivatives. organic-chemistry.org

Interactive Data Table: Electrophilic Substitution Reactions of Benzofuran

| Reaction | Reagent(s) | Typical Product(s) | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitrobenzofuran | C2 |

| Acylation | Acyl Chloride / Lewis Acid | 2-Acylbenzofuran | C2 |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | Benzofuran-2-carbaldehyde | C2 |

| Alkylation | Alkyl Halide / Lewis Acid | 2-Alkylbenzofuran | C2 |

Other Reactions Benzofuran derivatives can also undergo cycloaddition reactions. Photo-induced [2+2] cycloadditions are known to occur at the C2-C3 double bond. researchgate.net Additionally, the benzofuran ring can be reduced to the corresponding 2,3-dihydrobenzofuran (B1216630) (coumaran). slideshare.net

Oxidative Transformations of the Benzofuran Moiety

The furan ring of the benzofuran moiety is susceptible to oxidative transformations, which can lead to a variety of products, including ring-opened compounds. The reaction pathway is highly dependent on the oxidant, catalyst, and the substitution pattern of the benzofuran. mdpi.com

The oxidation process is often initiated by the formation of a reactive epoxide at the C2-C3 double bond. mdpi.com This epoxide is a key intermediate that can undergo several subsequent transformations:

Rearrangement: The epoxide can rearrange to form benzofuranones. mdpi.com

Further Oxidation: The epoxide can be further oxidized, leading to ring-opening products such as keto esters or spiroepoxides. mdpi.com

Decarboxylation/Ring Opening: In some cases, the intermediate leads directly to ring-opened products. For instance, biomimetic oxidation of benzofuran using hydrogen peroxide and a manganese(III) porphyrin catalyst can yield salicylaldehyde. mdpi.com

The oxidation of furans containing a β-ketoester group at the 2-position by Mn(III)/Co(II) catalysts under an oxygen atmosphere proceeds through an endoperoxide intermediate. rsc.orgrsc.org This intermediate leads to 1,4-dicarbonyl moieties, which can then undergo intramolecular cyclization. rsc.orgnih.gov

Interactive Data Table: Products of Benzofuran Oxidation

| Oxidant / Catalyst | Substrate | Key Intermediate | Major Product(s) |

|---|---|---|---|

| m-CPBA or Dimethyldioxirane | Substituted Benzofurans | Epoxide | Benzofuranones, Keto esters, Spiroepoxides mdpi.com |

| H₂O₂ / Mn(III) Porphyrin | Benzofuran | Epoxide | Salicylaldehyde mdpi.com |

| O₂ / Mn(III)/Co(II) | 2-(β-ketoester)furans | Endoperoxide | 1,4-Dicarbonyls, Cyclized products rsc.orgrsc.org |

The substituents on the benzofuran ring play a crucial role in directing the outcome of the oxidation. For example, in studies with methylbenzofurans, the position of the methyl group influences the reaction pathways following the initial epoxidation. mdpi.com

Ring-Opening and Rearrangement Reactions of Substituted Benzofurans

Beyond oxidative cleavage, the benzofuran ring can be opened or rearranged through various catalytic and non-catalytic methods. These transformations are valuable for synthesizing functionalized phenol (B47542) derivatives from a benzofuran scaffold. researchgate.net

Ring-Opening Reactions

The cleavage of the endocyclic C2-O bond is a key step in these reactions. Several strategies have been developed to achieve this:

Transition Metal Catalysis: Nickel-catalyzed reactions have been extensively explored for the selective cleavage of the C-O bond. researchgate.netresearchgate.net For example, a nickel-catalyzed ring-opening transformation of benzofuran with silanes can produce various ortho-substituted phenol derivatives. acs.org This process is thought to proceed via Ni-H insertion and β-O elimination rather than direct oxidative addition. acs.org

Acid Catalysis: The benzofuran ring can be opened under acidic conditions. This method can be incorporated into cascade processes to build complex molecular structures, such as cyclopentenones, without the need for transition metals. researchgate.net

Reductive Cleavage: Treatment with alkali metals, such as lithium, can induce reductive cleavage of the C2-O bond to afford o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp

Rearrangement Reactions

Substituted benzofurans or their precursors can undergo various rearrangement reactions to yield different isomers or related heterocyclic structures.

Perkin Rearrangement: This reaction involves the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov The mechanism is initiated by a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov

Claisen Rearrangement: The chemicalbook.comchemicalbook.com-sigmatropic Claisen rearrangement of appropriately substituted aryl propargyl ethers is a powerful tool for synthesizing benzofurans. nih.gov Acid catalysis can be employed in these rearrangements. acs.org

Acid-Catalyzed Rearrangements: Other acid-catalyzed cascade reactions involving intramolecular Friedel-Crafts-type reactions and subsequent rearrangements can be used to synthesize 2-substituted-3-aryl benzofurans from precursors like 2-aryoxy-1,3-indandiones. acs.org Unusual substituent migrations have also been observed during charge-accelerated chemicalbook.comchemicalbook.com-sigmatropic rearrangements used to synthesize highly substituted benzofurans. rsc.org

Interaction with Specific Reagents and Catalysts

While specific reactivity data for 3,5-dimethylbenzofuran-4-ol is not extensively documented, its chemical behavior can be predicted based on the general reactivity of the benzofuran core and the electronic effects of its substituents. The molecule possesses three key substituents: a C3-methyl group, a C5-methyl group, and a C4-hydroxyl group.

C3-Methyl Group: This group blocks the C3 position, which is the secondary site for electrophilic attack. It is also an electron-donating group, which slightly activates the ring system.

C4-Hydroxyl and C5-Methyl Groups: These are both strong electron-donating groups attached to the benzene portion of the molecule. The hydroxyl group, in particular, is a powerful activating group and is ortho-, para-directing. This will significantly increase the nucleophilicity of the benzene ring, making it a likely target for electrophilic substitution, potentially competing with the furan ring's C2 position.

Predicted Reactivity Profile:

Electrophilic Aromatic Substitution: For 3,5-dimethylbenzofuran-4-ol, electrophilic attack is expected to be complex. The C2 position of the furan ring is electronically favored for attack. However, the C4-hydroxyl and C5-methyl groups strongly activate the benzene ring, particularly at the C7 and potentially C6 positions (ortho and para to the hydroxyl group). The outcome would likely be a mixture of products and highly dependent on the specific electrophile and reaction conditions.

Oxidative Transformations: The presence of the electron-donating methyl and hydroxyl groups would make the molecule highly susceptible to oxidation. The phenolic hydroxyl group itself is easily oxidized. The furan ring would also be prone to oxidative cleavage, similar to other benzofurans, likely proceeding through an epoxide intermediate.

Ring-Opening Reactions: The molecule would be expected to undergo ring-opening reactions under conditions similar to those used for other benzofurans (e.g., Ni-catalysis, acid catalysis). The resulting product would be a substituted o-vinylphenol.

Reactions of the Hydroxyl Group: The C4-hydroxyl group will undergo typical phenol reactions, such as O-alkylation or O-acylation, under appropriate basic conditions.

Interactive Data Table: Predicted Reactivity of 3,5-Dimethylbenzofuran-4-ol

| Reagent/Catalyst Class | Predicted Reaction Type | Likely Site(s) of Reaction | Expected Outcome |

|---|---|---|---|

| Electrophiles (e.g., Br₂, HNO₃) | Electrophilic Substitution | C2, C7, C6 | Mixture of substituted products on both furan and benzene rings. |

| Oxidants (e.g., m-CPBA, H₂O₂) | Oxidation / Ring Cleavage | C2-C3 bond, C4-OH | Ring-opened phenolic products; potential for quinone formation. |

| Ni-catalyst / Silane | Reductive Ring Opening | C2-O bond | Formation of a substituted o-vinylphenol. acs.org |

| Acid Catalysts (e.g., H₂SO₄) | Ring Opening / Polymerization | Furan ring | Potential for ring-opened products or polymerization. chemicalbook.com |

| Base / Alkyl Halide | O-Alkylation | C4-OH | Formation of the corresponding ether. |

Computational and Theoretical Studies on 3,5 Dimethylbenzofuran 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. For 3,5-Dimethylbenzofuran-4-ol, DFT calculations can elucidate its three-dimensional geometry, bond lengths, and bond angles. researchgate.netnih.gov

These calculations involve optimizing the molecular structure to find the lowest energy conformation. mdpi.com The B3LYP hybrid functional is a common choice for such calculations, often paired with a basis set like 6-311++G(d,p), to provide a detailed description of the electronic structure. mdpi.comnih.gov From the optimized geometry, various thermodynamic parameters, such as the enthalpy of formation, can be calculated to assess the molecule's stability relative to its isomers. researchgate.net

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a larger gap generally implies higher stability. researchgate.net These calculations provide a foundational understanding of the molecule's electronic behavior, which is essential for predicting its reactivity and spectroscopic properties. nih.govdergipark.org.tr

Table 1: Representative Data from Quantum Chemical Calculations for Aromatic Compounds

| Parameter | Typical Method | Information Gained |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |

| Enthalpy of Formation | G4 Compound Model | Thermodynamic stability of the molecule researchgate.net |

| HOMO-LUMO Energies | DFT | Electronic reactivity, kinetic stability researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Prediction of electrophilic and nucleophilic sites |

This table illustrates the types of data obtained from quantum chemical calculations on molecules similar to 3,5-Dimethylbenzofuran-4-ol, as specific experimental or calculated data for this exact compound is not detailed in the provided sources.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape of 3,5-Dimethylbenzofuran-4-ol in different environments, such as in a solvent like water. semanticscholar.org

For a molecule with rotatable bonds, such as the hydroxyl group on the benzofuran (B130515) ring, MD simulations can explore the different accessible conformations and the energy barriers between them. This conformational analysis is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its binding capabilities. The simulations can reveal preferred orientations of the methyl and hydroxyl substituents and how these are influenced by interactions with surrounding solvent molecules. mdpi.com This provides a more realistic representation of the molecule's behavior in a biological system compared to a static, in-vacuo model.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzofuranols and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a class of compounds like benzofuranols, a QSAR model can be developed to predict the activity of new or untested derivatives, such as 3,5-Dimethylbenzofuran-4-ol. researchgate.net

The process involves calculating a set of molecular descriptors for a series of related benzofuran derivatives with known biological activities. researchgate.netmdpi.com These descriptors quantify various physicochemical properties, including:

Hydrophobicity: (e.g., log P)

Electronic properties: (e.g., HOMO/LUMO energies, dipole moment)

Steric properties: (e.g., molar refractivity, molecular volume)

Topological indices: (describing molecular shape and branching)

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed activity (e.g., IC50 values for enzyme inhibition). imist.ma Such models can identify the key molecular features that govern the activity of benzofuran derivatives. mdpi.com For instance, a 2D-QSAR study on benzofuran-based vasodilators identified specific descriptors that control their pharmacological properties. mdpi.com A validated QSAR model could then be used to estimate the potential biological activity of 3,5-Dimethylbenzofuran-4-ol based on its calculated descriptors. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability researchgate.net |

| Hydrophobic | Log P | Partitioning between water and octanol (B41247) researchgate.net |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability nih.gov |

This table lists descriptors frequently employed in QSAR models for aromatic and heterocyclic compounds, providing a framework for how 3,5-Dimethylbenzofuran-4-ol would be analyzed.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For 3,5-Dimethylbenzofuran-4-ol, DFT calculations can be used to map out potential energy surfaces for various reactions. mdpi.com This involves identifying reactants, products, transition states, and intermediates. nih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com For example, the distribution of the HOMO would indicate where the molecule is most likely to donate electrons in a reaction. Conversely, the LUMO distribution highlights regions susceptible to receiving electrons. This information is crucial for understanding how 3,5-Dimethylbenzofuran-4-ol might be metabolized or how it could react with other chemical species. researchgate.net

Computational studies on related furan (B31954) compounds have successfully detailed complex reaction pathways, such as cycloadditions or reactions with radicals. nih.govpku.edu.cn By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism under specific conditions. pku.edu.cn This predictive power allows for a theoretical exploration of the chemical behavior of 3,5-Dimethylbenzofuran-4-ol without the need for extensive laboratory work.

Computational Approaches for Enzyme-Ligand Binding Affinity Prediction (e.g., Molecular Docking)

Molecular docking is a primary computational tool used to predict how a small molecule (ligand), such as 3,5-Dimethylbenzofuran-4-ol, binds to the active site of a biological macromolecule, typically a protein or enzyme. nih.govnih.gov This technique is central to drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govresearchgate.net

The process involves computationally placing the 3D structure of the ligand into the binding pocket of a receptor. Docking algorithms then sample a wide range of possible conformations and orientations of the ligand within the active site, calculating a "docking score" for each pose. physchemres.orgmdpi.com This score, typically expressed in units of energy (e.g., kcal/mol), estimates the binding affinity, with lower (more negative) scores generally indicating a more favorable interaction. nih.govmdpi.com

Studies on various benzofuran derivatives have used molecular docking to explore their potential as inhibitors for a wide range of enzymes, including those involved in cancer and infectious diseases. researchgate.netnih.gov These studies not only predict binding affinity but also visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. nih.govresearchgate.net By docking 3,5-Dimethylbenzofuran-4-ol into the active sites of various enzymes, researchers could generate hypotheses about its potential biological functions and guide further experimental validation. nih.gov

Table 3: Illustrative Molecular Docking Results for Benzofuran Derivatives Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|

| Benzofuran-pyrazole hybrids | Anticancer Target (e.g., Kinase) | -8.0 to -10.5 | Anticancer nih.gov |

| Benzofuran-1,3,4-oxadiazoles | Mtb Polyketide Synthase 13 | -14.1 to -14.8 | Antitubercular nih.gov |

| Benzofuran-3-yl-maleimides | Glycogen Synthase Kinase 3β | (Not specified, but used for binding mode analysis) | Neurological Disorders nih.gov |

This table presents examples of docking scores from studies on various benzofuran derivatives to illustrate the typical range of predicted binding affinities. Specific docking studies for 3,5-Dimethylbenzofuran-4-ol were not found in the provided results.

Biological Activity and Molecular Mechanisms of 3,5 Dimethylbenzofuran 4 Ol and Its Derivatives in Vitro

In Vitro Biological Screening Paradigms for Benzofuran (B130515) Derivatives

In vitro screening of benzofuran derivatives has unveiled a wide spectrum of biological activities. These compounds have been evaluated against various cancer cell lines, bacteria, fungi, and viruses, demonstrating their potential as therapeutic agents. rsc.orgmdpi.com

A common screening method involves assessing the cytotoxic properties of these derivatives against cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma), and normal cell lines like HUVEC (human umbilical vein endothelial cells) to determine their selectivity. mdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is frequently employed to measure cell viability. nih.gov

For antimicrobial activity, benzofuran derivatives are tested against a panel of bacterial and fungal strains. Common bacterial strains include Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and Bacillus subtilis. nih.govnih.gov Antifungal activity is often assessed against strains like Candida albicans. rsc.orgnih.gov

Furthermore, antioxidant activity is another area of investigation for benzofuran derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) method is a common in vitro assay used to evaluate the free radical scavenging capacity of these compounds. nih.gov

Identification of Biological Targets and Pathways

Enzyme Inhibition Studies

Benzofuran derivatives have been identified as inhibitors of various enzymes crucial for disease progression.

Sirtuin 2 (SIRT2): A series of novel benzofuran derivatives have shown selective inhibitory activity against SIRT2, with IC50 values in the micromolar range. mdpi.com Compound 7e, in particular, was found to be a potent SIRT2 inhibitor with an IC50 of 3.81 µM. mdpi.com

HIV-1 Reverse Transcriptase (RT) and Protease (PR): The benzofuran scaffold has been explored for its potential to inhibit HIV-1 enzymes. rsc.orgresearchgate.net While specific IC50 values for 3,5-Dimethylbenzofuran-4-ol are not available, the general class of compounds has been investigated for anti-HIV activity. rsc.orgresearchgate.net HIV-1 RT is a key enzyme in the viral life cycle, and its inhibition is a major therapeutic strategy. nih.govresearchgate.net Similarly, HIV-1 PR is essential for the maturation of infectious virions. nih.gov

Chorismate Mutase: Certain benzofuran derivatives have demonstrated inhibitory activity against chorismate mutase, an enzyme found in bacteria, suggesting their potential as antitubercular agents. acs.org

Receptor Interaction Studies

The interaction of benzofuran derivatives with various receptors has been a subject of study. For instance, some derivatives have been investigated for their interaction with adrenergic receptors. mdpi.comnih.gov The specific interactions of 3,5-Dimethylbenzofuran-4-ol with receptors have not been detailed in the available literature.

Protein Binding Affinity Analysis

The ability of benzofuran derivatives to bind to proteins is a key aspect of their mechanism of action.

Bovine Serum Albumin (BSA): Studies have shown that benzofuran derivatives can bind to serum albumins like BSA, which is significant for their potential as deliverable drugs. nih.govencyclopedia.pub For example, a benzomonofuran derivative (BF1) showed a high binding affinity for BSA with a dissociation constant (kD) of 28.4 ± 10.1 nM. nih.govencyclopedia.pub

Tubulin Polymerization: Some of the most active anticancer benzofuran derivatives have been found to induce apoptosis in leukemia cells, with tubulin identified as a molecular target. nih.gov Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov

Myeloid cell leukemia 1 (Mcl-1): The benzofuran scaffold has been investigated for its ability to bind to the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. utu.fi

Structure-Activity Relationship (SAR) Studies for 3,5-Dimethylbenzofuran-4-ol Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzofuran derivatives.

Impact of Substituent Position and Nature on Biological Activity

The position and nature of substituents on the benzofuran ring significantly influence the biological activity.

Halogenation: The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to increase anticancer activity. nih.gov For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Substituents at C-2 and C-3: The ester group at the C-2 position is considered a key site for the cytotoxic activity of benzofuran compounds. rsc.org The introduction of heterocyclic substitutions at the C-2 position also affects cytotoxicity. rsc.org Substituents at the C-3 position have also been shown to impact antibacterial activity. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl and methoxy groups can influence the biological activity. For instance, compounds with a hydroxyl group at the C-4 position displayed excellent antibacterial activity against S. aureus and MRSA. nih.gov The presence of a methoxy group has also been noted to affect the biological properties of some derivatives. nih.gov

Table 1: In Vitro Cytotoxic Activity of Halogenated Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

| 1 | K562 | 5 |

| HL60 | 0.1 |

Source: nih.gov

Table 2: SIRT2 Inhibitory Activity of Benzofuran Derivatives

| Compound | IC50 (µM) |

| 7e | 3.81 |

| Tenovin-6 | 15.32 |

Source: mdpi.com

Table 3: Protein Binding Affinity of a Benzofuran Derivative

| Compound | Protein | Dissociation Constant (kD) (nM) |

| BF1 | BSA | 28.4 ± 10.1 |

Source: nih.govencyclopedia.pub

Pharmacophore Development from Benzofuranols

Pharmacophore modeling is a crucial tool in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For benzofuran derivatives, certain structural elements have been identified as key for their anticancer effects.

One important feature is the presence of a hydrogen bond donor, such as a hydroxyl group, which can significantly influence the molecule's interaction with its biological target. mdpi.com For instance, a hydroxyl group at the C7 position of the benzofuran ring has been noted for its contribution to pharmacophoric interactions. mdpi.com While specific models for 3,5-Dimethylbenzofuran-4-ol are not extensively detailed in the available literature, studies on related benzofuran structures provide valuable insights. For example, a pharmacophore model developed for benzofuran-1,2,3-triazole hybrids identified three essential features for their activity against the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.govresearchgate.net These features include hydrogen bond acceptors and hydrophobic groups, which are critical for binding to the receptor. nih.govresearchgate.net

The lipophilicity and electronic nature of substituents on the benzofuran ring also play a critical role. Halogen substitutions, for example, can enhance cytotoxic properties due to their hydrophobic and electron-donating characteristics. mdpi.com The position of these substituents is a critical determinant of biological activity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies on benzofuran derivatives have highlighted the importance of van der Waals surface area, partition coefficient, and partial charge in their biological activity. nih.gov These findings collectively suggest that a combination of hydrogen bonding capabilities, appropriate lipophilicity, and specific electronic properties are key components of the pharmacophore for bioactive benzofuranols.

Molecular Mechanistic Investigations of In Vitro Effects

Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Dysregulation)

Derivatives of benzofuran have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. A primary mechanism is the induction of the intrinsic or mitochondrial pathway of apoptosis.

Studies on benzofuran derivatives, such as BL-038 and ACDB, in human chondrosarcoma cells have demonstrated their ability to trigger mitochondrial dysfunction. mdpi.comnih.govnih.govtmu.edu.tw This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. mdpi.comnih.govnih.govtmu.edu.tw The release of cytochrome c is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov

The process of mitochondrial dysregulation is often controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comnih.gov Treatment with benzofuran derivatives has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, thus shifting the balance towards cell death. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-dependent apoptosis. frontiersin.org

Following cytochrome c release, the initiator caspase-9 is activated, which in turn activates the effector caspase-3. mdpi.comnih.govnih.gov Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov The involvement of caspase activation in benzofuran derivative-induced apoptosis is further supported by experiments showing that caspase inhibitors can prevent this form of cell death. nih.gov

Table 1: Effects of Benzofuran Derivatives on Apoptosis Pathways

| Derivative | Cell Line | Key Molecular Events |

|---|---|---|

| BL-038 | Human chondrosarcoma (JJ012, SW1353) | ROS production, decreased mitochondrial membrane potential, upregulation of Bax and Bak, downregulation of Bcl-2 and Bcl-xL, cytochrome c release, activation of caspase-9 and -3. mdpi.comnih.govtmu.edu.tw |

| ACDB | Human chondrosarcoma | ROS release, mitochondrial dysfunction, cytochrome c release, activation of caspases, ER stress, increased cytosolic calcium. nih.gov |

| Moracin N | Lung cancer | ROS generation, mitochondria dysregulation, increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspases. frontiersin.org |

Cell Cycle Modulation Studies

In addition to inducing apoptosis, benzofuran derivatives have been found to modulate the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it an attractive target for therapeutic intervention.

Several studies have demonstrated that benzofuran derivatives can cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, a novel benzofuran lignan (B3055560) derivative, known as Benfur, was shown to arrest Jurkat T-lymphocytes in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.govmanipal.edu This G2/M arrest was found to be dependent on the tumor suppressor protein p53. nih.govmanipal.edu The treatment with Benfur led to an increase in the levels of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors, and cyclin B, a key regulator of the G2/M transition. nih.gov

Similarly, a benzofuran-isatin conjugate, compound 5a, induced cell cycle arrest in colorectal cancer cells. frontiersin.org However, the specific phase of arrest was cell-line dependent, with HT29 cells arresting at the G0/G1 phase and SW620 cells at the G2/M phase. frontiersin.org This was accompanied by a decrease in the population of cells in the S phase and the downregulation of cyclins D1, B1, and A1. frontiersin.org Other halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been reported to induce G2/M phase arrest in HepG2 and A549 cancer cells. nih.gov

Table 2: Effects of Benzofuran Derivatives on Cell Cycle Modulation

| Derivative | Cell Line | Effect on Cell Cycle |

|---|---|---|

| Benfur (benzofuran lignan derivative) | Jurkat T-cells | G2/M phase arrest (p53-dependent). nih.govmanipal.edu |

| Benzofuran-isatin conjugate (5a) | HT29 (colorectal cancer) | G0/G1 phase arrest. frontiersin.org |

| Benzofuran-isatin conjugate (5a) | SW620 (colorectal cancer) | G2/M phase arrest. frontiersin.org |

In Vitro Antibacterial Mechanisms

The emergence of antibiotic resistance has created an urgent need for the development of new antibacterial agents with novel mechanisms of action. Benzofuran and its derivatives have emerged as a promising scaffold for the discovery of such agents. rsc.orgnih.gov

While the precise mechanisms of action for many benzofuran derivatives are still under investigation, some studies have begun to shed light on their antibacterial activities. For example, a study on mono-benzofuran derivatives suggested that their antibacterial activity against Bacillus subtilis might not involve the inhibition of the B´-CH-σ70/σA2.2 interaction, a key process in bacterial transcription. nih.gov This suggests that these compounds may act through alternative pathways. The balance between hydrophilicity and hydrophobicity appears to be an important factor for the antibacterial activity of these compounds. nih.gov

More recent research on benzofuran derivatives containing disulfide moieties has provided further insights. Proteomic analysis and enzyme activity assays of a potent derivative, V40, have started to unravel its antibacterial mechanism, suggesting a potential role as a versatile bactericide. nih.gov

Table 3: Investigated Antibacterial Mechanisms of Benzofuran Derivatives

| Derivative Class | Bacterial Strain | Investigated Mechanism |

|---|---|---|

| Mono-benzofuran derivatives | Bacillus subtilis | Mechanism may not involve inhibition of B´-CH-σ70/σA2.2 interaction. nih.gov |

In Vitro Antifungal Mechanisms

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Benzofuran derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi. nih.gov

One of the key molecular targets for the antifungal activity of some benzofuran derivatives is N-myristoyltransferase (NMT). nih.govlookchem.com NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the function and localization of these proteins. Inhibition of NMT can disrupt essential cellular processes in fungi, leading to cell death. Molecular docking studies have shown that the benzofuran ring of these inhibitors can occupy a hydrophobic pocket in the binding site of fungal NMT. nih.govlookchem.com

Another proposed mechanism for the antifungal action of certain benzofuran derivatives is the disruption of intracellular calcium homeostasis. researchgate.net Amiodarone, a benzofuran-containing drug, has been shown to mobilize intracellular Ca2+, which is believed to be a key aspect of its fungicidal activity. researchgate.net This disruption of calcium signaling can affect numerous cellular processes and lead to fungal cell death.

Structure-activity relationship studies have indicated that the presence of benzofuran, pyrazoline, and thiazole (B1198619) moieties can be essential for the antimicrobial activity of certain hybrid molecules. nih.gov Furthermore, benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity, completely inhibiting the growth of various fungal species at low concentrations. nih.gov

Table 4: Investigated Antifungal Mechanisms of Benzofuran Derivatives

| Derivative Class/Compound | Fungal Strain(s) | Proposed Mechanism of Action |

|---|---|---|

| Benzofuran NMT inhibitors | Candida albicans | Inhibition of N-myristoyltransferase (NMT). nih.govlookchem.com |

| Amiodarone (benzofuran-containing) | Broad range of fungi | Disruption of intracellular Ca2+ homeostasis. researchgate.net |

In Vitro Antiviral Mechanisms (e.g., HCV, HIV)

The benzofuran scaffold has also been explored for the development of antiviral agents, with derivatives showing activity against clinically significant viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

In the context of HCV, a series of 2,3,5-trisubstituted benzofuran derivatives have been identified as potent inhibitors of viral infection. nih.gov Mechanistic studies suggest that these compounds act at an early stage of the viral lifecycle, potentially inhibiting viral entry into the host cell or the subsequent trafficking of the virus within the cell. nih.gov

With regard to HIV, various benzofuran derivatives have been investigated for their ability to inhibit different stages of the viral replication cycle. Some 3-benzoylbenzofuran derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a key viral enzyme that converts the viral RNA genome into DNA, a crucial step for the integration of the viral genetic material into the host cell's genome. By inhibiting this enzyme, these compounds can block viral replication.

Interestingly, pyrazole (B372694) derivatives synthesized from these 3-benzoylbenzofurans have shown a different mechanism of action, with some inhibiting HIV entry into the host cell. nih.gov Furthermore, some of these derivatives have also demonstrated inhibitory activity against HIV-1 protease, another essential viral enzyme responsible for the maturation of newly formed virus particles. nih.gov One compound, in particular, showed competitive inhibition of the protease, as suggested by molecular docking studies. nih.gov This highlights the versatility of the benzofuran scaffold in generating compounds with multiple anti-HIV mechanisms of action.

Table 5: Investigated Antiviral Mechanisms of Benzofuran Derivatives

| Derivative Class | Virus | Proposed Mechanism of Action |

|---|---|---|

| 2,3,5-trisubstituted benzofurans | Hepatitis C Virus (HCV) | Inhibition of an early stage of the viral lifecycle (e.g., entry, trafficking). nih.gov |

| 3-benzoylbenzofurans | Human Immunodeficiency Virus (HIV) | Non-nucleoside reverse transcriptase inhibition. nih.gov |

Advanced Analytical Techniques for Characterization and Quantification of 3,5 Dimethylbenzofuran 4 Ol

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (HPLC-DAD, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3,5-Dimethylbenzofuran-4-ol. Due to the phenolic nature of the compound, reversed-phase HPLC is the most common approach. nih.gov This method utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase, which allows for the effective separation of moderately polar compounds like benzofuranols. nih.govnih.gov

A Diode-Array Detector (DAD) is frequently employed for the detection and quantification of benzofuranols. researchgate.net The DAD acquires UV-Vis spectra for each component, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard. nih.gov

For more complex analyses, such as impurity profiling or metabolite identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable. LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com This allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns, enabling the confident identification of 3,5-Dimethylbenzofuran-4-ol even in complex matrices. researchgate.netresearchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources used for the analysis of benzofuran (B130515) derivatives. nih.gov

Below is a representative table of HPLC conditions that can be adapted for the analysis of 3,5-Dimethylbenzofuran-4-ol.

Table 1: Illustrative HPLC-DAD Operating Conditions for 3,5-Dimethylbenzofuran-4-ol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile researchgate.net |

| Gradient | 0-25 min, 15-80% B; 25-30 min, 80% B; 30-35 min, 15% B scielo.br |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 10 µL |

| DAD Wavelength | Monitoring at 275 nm (or maximum absorbance of the compound) |

Thin Layer Chromatography (TLC) in Synthesis Monitoring and Purification

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for monitoring the progress of chemical reactions in the synthesis of benzofuran derivatives. semanticscholar.org By spotting aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals, chemists can visually track the consumption of starting materials and the formation of the desired product, 3,5-Dimethylbenzofuran-4-ol. semanticscholar.org

The separation on a TLC plate is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase (eluent). aga-analytical.com.pl The choice of the mobile phase is crucial for achieving good separation. researchgate.net For benzofuran derivatives, mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) are commonly employed. semanticscholar.org After development, the spots can be visualized under UV light or by using a staining agent. The relative migration distance (Rf value) of each spot helps in identifying the components.

TLC also plays a role in the purification process. It is used to identify the fractions containing the pure compound collected from column chromatography. semanticscholar.org

Table 2: Common TLC Mobile Phases for Benzofuran Derivatives

| Mobile Phase Composition (v/v) | Application Notes |

|---|---|

| Hexane : Ethyl Acetate (7:3) | Good for separating moderately polar benzofurans. |

| Petroleum Ether : Ethyl Acetate (5:1) | Suitable for monitoring reactions where the product is significantly more polar than the starting materials. semanticscholar.org |

| Toluene : Acetone (8:2) | An alternative system for achieving different selectivity. |

Development and Validation of Analytical Methods for Benzofuranols in Research Samples

The development of a robust analytical method for 3,5-Dimethylbenzofuran-4-ol is a prerequisite for obtaining reliable data. The process involves optimizing parameters such as the choice of column, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. nih.gov

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). scielo.br The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. diva-portal.org

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve | r² > 0.999 scielo.br |

| Range | e.g., 1 - 100 µg/mL nih.gov | Within the linear range |

| Accuracy | % Recovery at three concentration levels | 98.0% - 102.0% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) | %RSD ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 | e.g., 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | e.g., 0.15 µg/mL |

Applications of Advanced Analytical Chemistry in Benzofuran Research

Advanced analytical techniques are fundamental to the progress of benzofuran research. The synthesis of novel benzofuran derivatives for applications in medicinal chemistry and materials science relies heavily on these methods for structural confirmation and purity assessment. mdpi.com

In drug discovery, LC-MS/MS is employed for the structural elucidation of newly synthesized benzofuran analogues and for studying their metabolic fate in biological systems. nih.govbu.edu Validated HPLC methods are essential for quality control, ensuring the purity and stability of active pharmaceutical ingredients (APIs) containing the benzofuran scaffold.

Furthermore, these analytical methods are crucial in process chemistry for optimizing reaction conditions to maximize yield and minimize impurities. The ability to accurately quantify reactants, intermediates, and products allows for a deeper understanding and control of the synthetic process. The characterization of complex mixtures and the identification of unknown byproducts are also facilitated by the coupling of chromatographic separation with high-resolution mass spectrometry. mdpi.com

Natural Occurrence and Biosynthetic Pathways of Benzofuranols

Proposed Biosynthetic Routes to Benzofuran (B130515) Ring Systems

The biosynthesis of complex organic molecules is a key area of biochemical research. For benzofuran ring systems, several pathways have been proposed, often involving complex enzymatic reactions. However, a specific biosynthetic route for 3,5-Dimethylbenzofuran-4-ol has not been elucidated in the current body of scientific literature.

Polyketide Pathway Involvement in Benzofuranol Formation

The polyketide pathway is a major route for the biosynthesis of a wide array of natural products in bacteria, fungi, and plants. It is characterized by the sequential condensation of small carboxylic acid units. While it is plausible that a polyketide synthase (PKS) could be involved in the formation of the backbone of 3,5-Dimethylbenzofuran-4-ol, there is no direct experimental evidence to confirm this hypothesis for this specific compound.

Enzymatic Transformations in Biosynthesis

The formation of the final structure of a natural product involves a series of enzymatic transformations, including cyclizations, oxidations, and reductions. The specific enzymes and reaction sequences that would lead to the synthesis of 3,5-Dimethylbenzofuran-4-ol have not been identified or characterized.

Emerging Applications of 3,5 Dimethylbenzofuran 4 Ol in Materials Science

Precursor in Polymer Synthesis

Benzofuran (B130515) derivatives are increasingly harnessed in the preparation of a variety of high-performance polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.gov The incorporation of the rigid benzofuran structure into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and resistance to degradation.

For a molecule like 3,5-Dimethylbenzofuran-4-ol, the hydroxyl group is a key functional handle for polymerization. It can readily participate in step-growth polymerization reactions:

Polyesters: Through esterification with dicarboxylic acids or their derivatives.

Polyethers: Through Williamson ether synthesis with dihalides.

Polycarbonates: By reacting with phosgene (B1210022) or its equivalents.

The resulting polymers would benefit from the aromatic and heterocyclic nature of the benzofuran unit, leading to materials with potentially high glass transition temperatures (Tg) and improved performance in demanding environments. The methyl groups on the ring can also influence the polymer's solubility and processing characteristics.

Role in Dye Development

The benzofuran heterocycle is a valuable chromophore in the synthesis of various dyes. nih.gov These compounds have found use as industrial dyes, optical whiteners, and more recently, as efficient photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The extended π-conjugated system of the benzofuran ring is responsible for its ability to absorb and emit light.

The 3,5-Dimethylbenzofuran-4-ol structure is a promising starting point for dye synthesis. The hydroxyl group acts as a powerful auxochrome, a group that can modify the color and intensity of the dye. It can also serve as an anchoring point to bind the dye molecule to substrates, such as fabrics or the semiconductor surface in a DSSC. By chemically modifying this hydroxyl group or other positions on the ring, chemists can fine-tune the dye's optical properties, such as its absorption maximum and fluorescence quantum yield, to suit specific applications. researchgate.netnih.gov

Optoelectronic Material Applications of Benzofuran Derivatives

The unique electronic properties and stability of the benzofuran core make its derivatives highly attractive for applications in organic electronics. rsc.org They have been successfully integrated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where they contribute to device efficiency and longevity. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are utilized as charge-transporting materials and emitters, particularly for blue light, which remains a significant challenge in OLED technology. ingentaconnect.comresearchgate.net Their rigid structure helps to prevent molecular aggregation, which can quench luminescence. Materials based on benzofuran often exhibit high thermal stability and well-matched energy levels for efficient injection of charge carriers (holes and electrons), leading to bright and stable emission. bohrium.comrsc.org For instance, a benzothieno[3,2-b]benzofuran derivative (BTBF-DPh) has been shown to function as a multifunctional semiconductor in OLEDs, emitting in the blue spectrum with a high external quantum efficiency. acs.org

Organic Field-Effect Transistors (OFETs): In OFETs, which are the fundamental building blocks of flexible circuits, organic semiconductors must have high charge carrier mobility. nih.gov The planar structure of benzofuran derivatives facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge transport. researchgate.net Research has shown that integrating benzofuran moieties into larger conjugated systems can produce p-type (hole-transporting) semiconductors with respectable mobility. researchgate.net A derivative combining benzothiophene (B83047) with benzofuran demonstrated a carrier mobility of 0.181 cm² V⁻¹ s⁻¹, which is competitive for many applications. acs.org

| Application | Role of Benzofuran Derivative | Key Properties | Example / Finding |

|---|---|---|---|

| OLEDs | Emissive Layer / Hole Transport Material | High Thermal Stability, High Quantum Yield, Blue Emission | Phenylanthracene-substituted benzofurans used as blue fluorescent emitters achieve external quantum efficiencies up to 3.10%. ingentaconnect.com |

| OLEDs | Multifunctional Semiconductor | Strong Luminescence, Good Charge Transport | A BTBF-DPh derivative showed a maximum current efficiency of 2.96 cd A⁻¹ with an external quantum efficiency of 4.23%. acs.org |

| OFETs | p-Type Semiconductor | Planar Structure, Good π-π Stacking | Oligomers end-capped with benzofuran moieties exhibit transistor activity with mobilities up to ~1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net |

| OFETs | High Mobility Semiconductor | Dense Packing, Extended π-Conjugation | Thin films of BTBF-DPh manifested a carrier mobility of 0.181 cm² V⁻¹ s⁻¹. acs.org |

Functional Materials Derived from Benzofuranol Scaffolds

The term "benzofuranol scaffold" refers to the core structure of a benzofuran ring bearing one or more hydroxyl groups. This scaffold is a versatile platform for creating a diverse range of functional materials. The hydroxyl group on 3,5-Dimethylbenzofuran-4-ol is not just a passive substituent; it is a gateway to extensive chemical functionalization.

This reactivity allows for:

Attachment of other functional units: By converting the hydroxyl group into an ether or ester linkage, researchers can attach other molecular components to the benzofuran core. This could include photo-switchable units, liquid crystalline mesogens, or moieties that enhance solubility or promote self-assembly.

Tuning electronic properties: The electron-donating nature of the hydroxyl group can be modified or used to direct further chemical reactions, allowing for precise control over the electronic energy levels (HOMO/LUMO) of the resulting molecule. This is crucial for optimizing performance in optoelectronic devices.

Creation of sensory materials: The hydroxyl group can act as a binding site for specific ions or molecules. Changes in the fluorescence or absorption spectrum upon binding can be used as a mechanism for chemical sensors.

In essence, the benzofuranol scaffold provides a robust and electronically active foundation, while the hydroxyl group offers the chemical versatility needed to build complex, tailored materials for next-generation applications in electronics, photonics, and polymer science. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethylbenzofuran-4-ol, and how do reaction conditions influence yield and purity?

The synthesis of benzofuran derivatives often involves cyclization or metathesis strategies. For example, 3,5-dimethoxyphenol can be converted into allyl ethers using allyl bromide and K₂CO₃, followed by isomerization and ring-closing metathesis to form the benzofuran core . Methodological optimization includes solvent selection (e.g., hexafluoropropan-2-ol for enhanced reactivity) and oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to improve yields at room temperature . Key variables affecting purity include reaction time, temperature, and stoichiometric ratios of reagents.

Q. What analytical techniques are recommended for characterizing 3,5-Dimethylbenzofuran-4-ol in complex matrices (e.g., environmental samples)?

Solid-phase extraction (SPE) using Oasis HLB cartridges is effective for isolating phenolic compounds from aqueous matrices. After conditioning with methanol, samples are spiked with deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, while LC-MS/MS with electrospray ionization (ESI) provides sensitive quantification at trace levels .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Derivatization strategies, such as esterification or methylation of the hydroxyl group, can enhance solubility in organic solvents. For instance, methyl 3,5-difluoro-2-hydroxybenzoate (a structural analog) exhibits improved solubility in DMSO, making it suitable for cell-based assays . Alternatively, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) may be employed to stabilize aqueous dispersions .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 3,5-Dimethylbenzofuran-4-ol in electrophilic substitution reactions?

The methyl groups at positions 3 and 5 exert steric hindrance, directing electrophiles to the less hindered C-2 or C-6 positions. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions confirms these trends. For example, bromination under mild conditions (HBr/H₂O₂) predominantly yields 2-bromo derivatives due to steric shielding of the 4-hydroxy group .

Q. What strategies resolve contradictions in reported stability data for 3,5-Dimethylbenzofuran-4-ol under varying pH conditions?

Discrepancies in stability studies often arise from differences in matrix composition (e.g., presence of metal ions or organic matter). Systematic reviews should compare degradation kinetics across controlled buffers (pH 2–12) and real-world matrices (e.g., wastewater). Accelerated stability testing under UV light or elevated temperatures can identify degradation pathways, such as hydroxyl radical-mediated oxidation or hydrolysis of the furan ring .

Q. How can researchers differentiate between structural isomers or tautomers of 3,5-Dimethylbenzofuran-4-ol in synthetic mixtures?

Chromatographic separation using chiral columns (e.g., Chiralpak IA) paired with circular dichroism (CD) spectroscopy can resolve enantiomers. For tautomers, variable-temperature NMR (VT-NMR) monitors proton exchange dynamics, while isotopic labeling (e.g., ¹⁸O) tracks oxygen-dependent tautomerization .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition or anti-inflammatory activity?

Molecular docking studies with cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms (e.g., CYP2A6) can identify binding interactions. For example, the 4-hydroxy group may form hydrogen bonds with catalytic residues, while methyl groups enhance hydrophobic interactions. In vitro assays (e.g., COX-2 inhibition) should validate predictions using indomethacin or aspirin as positive controls .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products